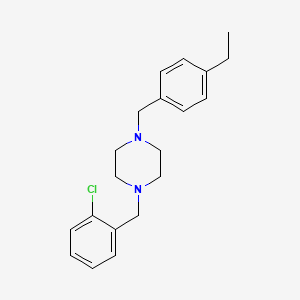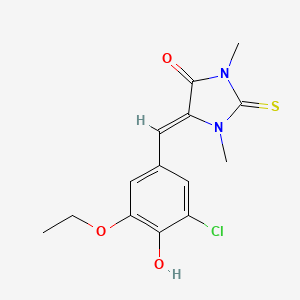![molecular formula C15H12ClNO4 B5804226 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid, also known as CMBA, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to have a number of interesting properties, including anti-inflammatory and anti-cancer activity. In
Aplicaciones Científicas De Investigación
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid is not yet fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways involved in cancer growth and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to increase the expression of certain tumor suppressor genes. This compound has also been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has several advantages as a research tool, including its relatively low cost, high purity, and ease of synthesis. However, there are also some limitations to its use in lab experiments. For example, this compound has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several areas of future research that could be pursued to further our understanding of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid and its potential applications. One area of focus could be to investigate the optimal conditions for this compound synthesis, in order to maximize yield and purity of the compound. Another area of research could be to investigate the mechanism of action of this compound in more detail, in order to identify specific targets for drug development. Additionally, future research could explore the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy and reduce side effects. Finally, more studies could be conducted to investigate the potential applications of this compound in other disease areas, such as neurodegenerative diseases or cardiovascular disease.
In conclusion, this compound is a promising chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory effects, as well as its immunomodulatory and antioxidant properties, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications, and to optimize its synthesis and use in lab experiments.
Métodos De Síntesis
The synthesis of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by adjusting reaction conditions such as temperature, reaction time, and solvent choice.
Propiedades
IUPAC Name |
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-7-4-10(8-12(13)16)14(18)17-11-5-2-9(3-6-11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHLNDLISTNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)


![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)

![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)
![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)



![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)